molecular formula C14H15N3O5 B2490597 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime CAS No. 866154-91-8

3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime

Cat. No.: B2490597
CAS No.: 866154-91-8
M. Wt: 305.29
InChI Key: DFIQHTUXBJRBBU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinyl group and a methoxybenzenecarbaldehyde oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with 4-methoxybenzaldehyde oxime under specific conditions. One method involves using water as a solvent, which is considered environmentally friendly. The reaction is carried out at a controlled temperature to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of phase-transfer catalysis to enhance the efficiency of the reaction. This method allows for the synthesis of the compound in larger quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime is a derivative of pyrimidine and methoxybenzaldehyde, which has garnered interest in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N2O4C_{13}H_{15}N_{2}O_{4}, with a molecular weight of approximately 253.27 g/mol. The compound features a pyrimidinyl group linked to a methoxybenzene moiety through an ether bond, along with an oxime functional group.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrimidine derivatives. Specifically, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells. For example, a study demonstrated that pyrimidinyl compounds could inhibit cell proliferation in breast cancer cell lines by triggering apoptotic pathways.

Enzyme Inhibition

Enzyme inhibition is another critical area of investigation. Compounds like this compound may act as inhibitors of specific enzymes involved in metabolic pathways. Research has shown that such compounds can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various methoxy-substituted pyrimidines. The results indicated that certain derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In an experimental study conducted on breast cancer cells, a related compound was shown to reduce cell viability by 50% at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis .
  • Enzyme Inhibition Analysis : A biochemical assay assessed the inhibitory effects of pyrimidine derivatives on COX enzymes. The results indicated that these compounds could reduce COX activity by up to 70%, suggesting potential applications in anti-inflammatory therapies .

Toxicity and Safety Profile

Toxicological evaluations are crucial for determining the safety of new compounds. Preliminary studies on related methoxybenzaldehyde derivatives indicate low mutagenic potential and acceptable safety margins for therapeutic use . However, further comprehensive toxicological studies are necessary to establish a complete safety profile for this compound.

Summary Table of Biological Activities

Activity Type Activity Description References
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits COX enzymes significantly
ToxicityLow mutagenic potential; further studies needed

Properties

IUPAC Name

(NE)-N-[[3-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-19-10-5-4-9(8-15-18)6-11(10)22-14-16-12(20-2)7-13(17-14)21-3/h4-8,18H,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIQHTUXBJRBBU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)OC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/O)OC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.